Hydroxy Urea-13C,15N2

Catalog No.
S1783088
CAS No.
1246814-92-5
M.F
CH4N2O2
M. Wt
79.034
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy Urea-13C,15N2

CAS Number

1246814-92-5

Product Name

Hydroxy Urea-13C,15N2

IUPAC Name

hydroxy(13C)urea

Molecular Formula

CH4N2O2

Molecular Weight

79.034

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i1+1,2+1,3+1

InChI Key

VSNHCAURESNICA-VMIGTVKRSA-N

SMILES

C(=O)(N)NO

Synonyms

N-Hydroxyurea-13C,15N2; Biosupressin-13C,15N2; Carbamohydroxamic Acid-13C,15N2; Carbamoyl Oxime-13C,15N2; Cytodrox-13C,15N2; Droxia-13C,15N2; Hydrea-13C,15N2; Hydreia-13C,15N2; Hydroxycarbamide-13C,15N2; Hydroxycarbamine-13C,15N2; N-(Aminocarbonyl)hy

Hydroxy Urea-13C,15N2 is a specifically isotopically labeled form of hydroxyurea, a molecule with the formula CH₄N₂O₂. The key feature of Hydroxy Urea-13C,15N2 is the enrichment of specific carbon (¹³C) and nitrogen (¹⁵N) atoms with isotopes. These isotopes are heavier versions of the standard element and are detectable using specialized techniques like Isotope Ratio Mass Spectrometry (IRMS) .

Metabolic Tracing Applications

The primary application of Hydroxy Urea-13C,15N2 lies in metabolic tracing experiments. In these studies, researchers use the isotopically labeled molecule to track the fate of nitrogen and carbon atoms within a biological system. Since the labeled atoms can be distinguished from their naturally occurring counterparts, scientists can follow their incorporation into various cellular components. This allows researchers to investigate metabolic pathways, nitrogen fixation processes, and urea synthesis mechanisms .

For instance, Hydroxy Urea-13C,15N2 can be used to study the urea cycle, a vital pathway responsible for removing excess nitrogen from the body. By feeding cells with the labeled compound, researchers can track the incorporation of ¹³C and ¹⁵N into different metabolites within the cycle, providing valuable insights into its regulation and function .

Hydroxy Urea-13C,15N2 is a stable isotope-labeled derivative of hydroxy urea, characterized by the incorporation of carbon-13 and nitrogen-15 isotopes. Its chemical formula is C2H6N4O2, and it is often utilized in research involving metabolic pathways and pharmacokinetics due to its unique isotopic labeling. Hydroxy urea itself is known for its role as an antitumor agent, primarily functioning by inhibiting ribonucleoside reductase, an enzyme critical for DNA synthesis. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, for its potential therapeutic applications.

Typical of urea derivatives. It can undergo:

  • Hydrolysis: In aqueous solutions, hydroxy urea can hydrolyze to form urea and hydroxylamine.
  • Decomposition: Under acidic or basic conditions, it may decompose to release nitrogen oxides.
  • Reactions with electrophiles: Hydroxy urea can react with various electrophiles due to the nucleophilic nature of the nitrogen atoms.

These reactions are essential for understanding its behavior in biological systems and its metabolic pathways.

Hydroxy Urea-13C,15N2 exhibits significant biological activity primarily through its mechanism as an antitumor agent. It acts by:

  • Inhibiting Ribonucleoside Reductase: This inhibition leads to a decrease in deoxyribonucleotide pools, ultimately hindering DNA synthesis and cellular proliferation.
  • Inducing Apoptosis: The compound has been shown to promote programmed cell death in cancer cells.
  • Effects on Metabolism: Studies indicate that the metabolic reduction of hydroxy urea is influenced by mitochondrial amidoxime reducing component 1 (mARC1), which plays a crucial role in its pharmacokinetics .

The synthesis of Hydroxy Urea-13C,15N2 typically involves:

  • Starting Materials: Utilizing labeled precursors such as carbon dioxide enriched with carbon-13 and ammonia enriched with nitrogen-15.
  • Reactions: The synthesis can be achieved through the reaction of the labeled precursors with hydroxylamine in a controlled environment to ensure proper isotopic incorporation.
  • Purification: The resulting product is purified using techniques such as chromatography to achieve high isotopic purity.

These methods allow for the production of Hydroxy Urea-13C,15N2 with specific isotopic labeling necessary for research applications.

Hydroxy Urea-13C,15N2 has several applications:

  • Metabolic Studies: It is extensively used in metabolic tracing studies to understand drug metabolism and the pharmacokinetics of hydroxy urea.
  • Cancer Research: Its role as an antitumor agent makes it valuable in developing new cancer therapies and studying resistance mechanisms.
  • Isotope Labeling in Research: The compound serves as a tool for researchers investigating biochemical pathways involving nitrogen and carbon metabolism.

Several compounds share structural similarities with Hydroxy Urea-13C,15N2. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
Hydroxy UreaC2H6N4O2Antitumor agent; inhibits ribonucleoside reductase
UreaCH4N2OSimple amide; not an antitumor agent
HydroxycarbamideC2H6N4O2 (similar structure)Also inhibits ribonucleoside reductase; used in chronic myeloid leukemia treatment
5-FluorouracilC4H5FN2O2Antimetabolite; used primarily in cancer therapy

Hydroxy Urea-13C,15N2's unique isotopic labeling allows for precise tracking in biological systems, setting it apart from non-labeled counterparts like urea and even other derivatives like hydroxycarbamide.

XLogP3

-1.8

Dates

Modify: 2024-02-18

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